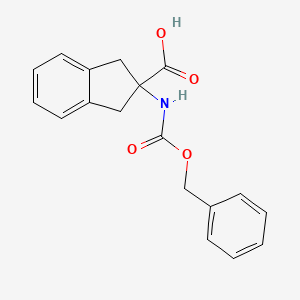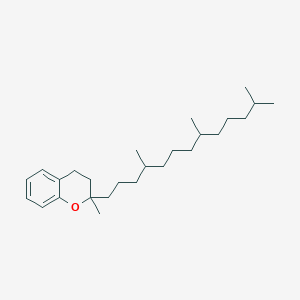
4-(2,6-Difluorophenyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Difluorophenyl)benzyl alcohol is an organic compound characterized by a benzyl alcohol structure with a 2,6-difluorophenyl group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Benzyl Alcohol Derivatization: The compound can be synthesized by reacting benzyl chloride with 2,6-difluorophenyl magnesium bromide in a Grignard reaction.
Reductive Amination: Another method involves the reductive amination of 2,6-difluorobenzaldehyde with benzylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimizing these synthetic routes for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques are employed to ensure the purity and scalability of the compound.
Types of Reactions:
Oxidation: Oxidation of this compound can yield 4-(2,6-difluorophenyl)benzaldehyde.
Reduction: Reduction reactions can convert the compound to 4-(2,6-difluorophenyl)benzylamine.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Typical reagents include nitric acid for nitration and bromine for bromination.
Major Products Formed:
Oxidation: 4-(2,6-difluorophenyl)benzaldehyde
Reduction: 4-(2,6-difluorophenyl)benzylamine
Substitution: Various substituted benzene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-(2,6-Difluorophenyl)benzyl alcohol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
4-(2,6-Dichlorophenyl)benzyl Alcohol
4-(2,6-Dibromophenyl)benzyl Alcohol
4-(2,6-Dimethoxyphenyl)benzyl Alcohol
Uniqueness: Compared to these similar compounds, 4-(2,6-Difluorophenyl)benzyl alcohol has distinct electronic properties due to the presence of fluorine atoms, which can influence its reactivity and interactions with other molecules.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
885963-50-8 |
|---|---|
Fórmula molecular |
C13H10F2O |
Peso molecular |
220.21 g/mol |
Nombre IUPAC |
[4-(3,5-difluorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H10F2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2 |
Clave InChI |
ZXSVUJOHOVCESC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)CO)F |
SMILES canónico |
C1=CC(=CC=C1CO)C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Cyanoethyl)(3-methylphenyl)amino]ethyl benzoate](/img/structure/B1504632.png)

![Ethyl 2-[(4-amino-3-methylphenyl)methyl]benzoate](/img/structure/B1504634.png)











